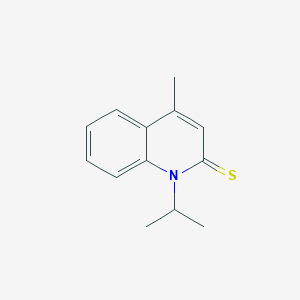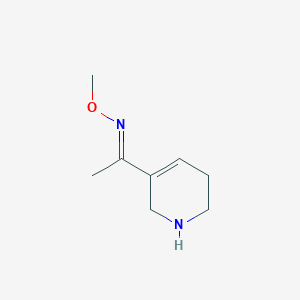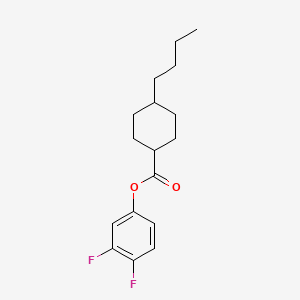
2,5,8,11,14,17,20,23,26,29-Decaoxatriacontane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5,8,11,14,17,20,23,26,29-Decaoxatriacontane is a long-chain polyether compound It is characterized by its repeating ether groups (-O-) along the carbon backbone, which imparts unique chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,8,11,14,17,20,23,26,29-Decaoxatriacontane typically involves the stepwise addition of ethylene oxide units to a suitable initiator. The reaction is usually carried out under controlled conditions to ensure the desired chain length and structure. Common initiators include alcohols or amines, which react with ethylene oxide in the presence of a catalyst such as potassium hydroxide or sodium methoxide.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous polymerization processes. These processes involve the use of high-pressure reactors and precise control of temperature and pressure to achieve consistent product quality. The use of advanced catalysts and purification techniques ensures the removal of any unreacted monomers and by-products.
Chemical Reactions Analysis
Types of Reactions
2,5,8,11,14,17,20,23,26,29-Decaoxatriacontane can undergo various chemical reactions, including:
Oxidation: The ether linkages can be oxidized to form carbonyl compounds.
Reduction: Reduction reactions can break the ether linkages, leading to shorter chain compounds.
Substitution: The hydrogen atoms on the carbon backbone can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine under UV light or in the presence of a catalyst.
Major Products Formed
Oxidation: Carbonyl compounds such as aldehydes and ketones.
Reduction: Shorter chain alcohols or hydrocarbons.
Substitution: Halogenated ethers or alkyl-substituted ethers.
Scientific Research Applications
2,5,8,11,14,17,20,23,26,29-Decaoxatriacontane has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying polymerization and degradation processes.
Biology: Investigated for its potential as a biocompatible material in drug delivery systems.
Medicine: Explored for its use in creating hydrogels for wound healing and tissue engineering.
Industry: Utilized in the production of specialty polymers and as a surfactant in various formulations.
Mechanism of Action
The mechanism of action of 2,5,8,11,14,17,20,23,26,29-Decaoxatriacontane involves its interaction with molecular targets through its ether linkages. These linkages can form hydrogen bonds with other molecules, influencing their physical and chemical properties. In biological systems, the compound can interact with cell membranes and proteins, potentially altering their function and activity.
Comparison with Similar Compounds
Similar Compounds
2,5,8,11,14,17,20,23-Octaoxatriacontane: A shorter chain polyether with similar properties but different applications.
2,5,8,11,14,17,20,23,26,29,32-Dodecaoxatriacontane: A longer chain polyether with enhanced flexibility and different solubility characteristics.
Uniqueness
2,5,8,11,14,17,20,23,26,29-Decaoxatriacontane is unique due to its specific chain length and the balance of hydrophilic and hydrophobic properties. This makes it particularly useful in applications requiring precise control over molecular interactions and material properties.
Properties
CAS No. |
27867-19-2 |
|---|---|
Molecular Formula |
C20H42O10 |
Molecular Weight |
442.5 g/mol |
IUPAC Name |
1-methoxy-2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethane |
InChI |
InChI=1S/C20H42O10/c1-21-3-5-23-7-9-25-11-13-27-15-17-29-19-20-30-18-16-28-14-12-26-10-8-24-6-4-22-2/h3-20H2,1-2H3 |
InChI Key |
FDXQLPHYJKXLSO-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


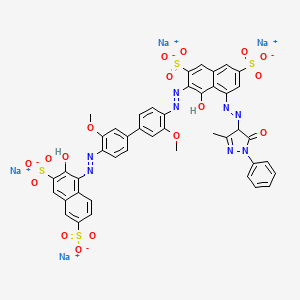
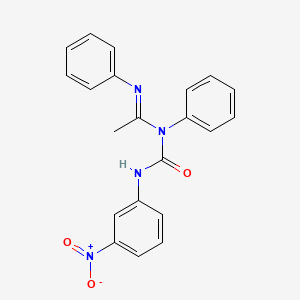
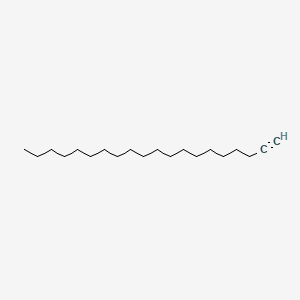

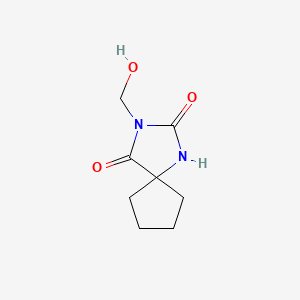
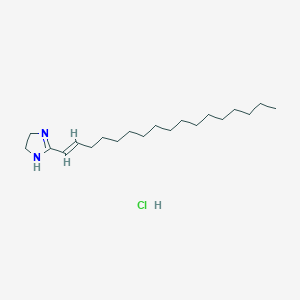
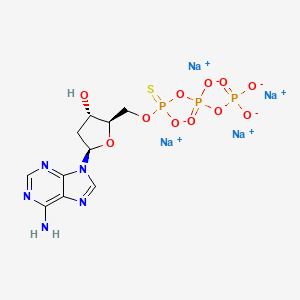

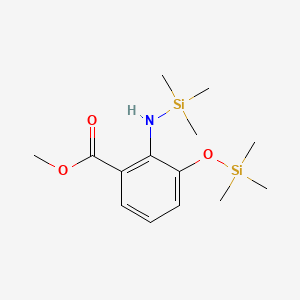
![Thieno[3,4-b][1,4]benzodioxin, 4a,5,6,7,8,8a-hexahydro](/img/structure/B13799966.png)
